Sodium 2-(ethyl(3-methylphenyl)amino)ethanesulphonate

Description

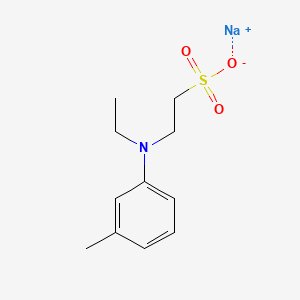

Sodium 2-(ethyl(3-methylphenyl)amino)ethanesulphonate is an organosulfonate compound characterized by a sulfonate group (-SO₃⁻Na⁺) linked to an ethanesulfonic acid backbone substituted with an ethyl(3-methylphenyl)amino moiety. This structure confers unique physicochemical properties, including high water solubility due to the ionic sulfonate group and amphiphilic behavior from the aromatic and aliphatic substituents .

Properties

CAS No. |

6923-65-5 |

|---|---|

Molecular Formula |

C11H16NNaO3S |

Molecular Weight |

265.31 g/mol |

IUPAC Name |

sodium;2-(N-ethyl-3-methylanilino)ethanesulfonate |

InChI |

InChI=1S/C11H17NO3S.Na/c1-3-12(7-8-16(13,14)15)11-6-4-5-10(2)9-11;/h4-6,9H,3,7-8H2,1-2H3,(H,13,14,15);/q;+1/p-1 |

InChI Key |

UGVDMCBCPTXLJB-UHFFFAOYSA-M |

Canonical SMILES |

CCN(CCS(=O)(=O)[O-])C1=CC=CC(=C1)C.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-(ethyl(3-methylphenyl)amino)ethanesulphonate typically involves the reaction of 3-methylaniline with ethyl bromide to form N-ethyl-3-methylaniline. This intermediate is then reacted with sodium ethanesulfonate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Sulfonate Group

-

Acid-Base Reactions : Acts as a strong acid (pKa ~1–2) in aqueous solutions, forming stable salts with cations .

-

Nucleophilic Substitution : The sulfonate group participates in SN2 reactions with alkyl halides, forming sulfonic esters .

Ethyl(3-Methylphenyl)amino Group

-

Oxidation : The aromatic amine moiety undergoes oxidation to form nitroso or nitro derivatives under strong oxidative conditions .

-

Electrophilic Aromatic Substitution : The methyl group on the phenyl ring directs electrophiles to the para position.

Reaction Mechanisms

-

Chain Extension in Polyurethanes :

The sulfonate group facilitates hydrogen bonding with isocyanate groups (-NCO), accelerating urethane linkage formation:This reaction improves mechanical properties of polyurethane dispersions .

-

Oxidative Degradation :

Under UV light, the ethyl(3-methylphenyl)amino group undergoes radical-mediated oxidation, leading to quinone-like structures .

Comparative Reactivity of Analogous Sulfonates

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development:

Sodium 2-(ethyl(3-methylphenyl)amino)ethanesulphonate is being investigated for its potential use in drug formulations. Its structure allows it to interact with biological systems effectively, making it a candidate for developing therapeutics targeting specific pathways in diseases such as cancer and overactive bladder. The compound's sulfonate group enhances its solubility and bioavailability, which are critical factors in drug design .

2. Enzyme Inhibition:

Research indicates that compounds with similar structures can inhibit key enzymes involved in inflammatory pathways. For instance, derivatives of related sulfonated compounds have shown promise as inhibitors of cyclooxygenase and lipoxygenase enzymes, which play significant roles in the arachidonic acid metabolic pathway . This suggests that this compound might also exhibit similar inhibitory effects, warranting further investigation.

Agricultural Science Applications

1. Herbicide Metabolite Studies:

The compound has been studied as a metabolite of herbicides like metolachlor. Research shows that metabolites such as metolachlor ethanesulfonic acid can persist in soil and water systems, affecting agricultural practices and environmental health . Understanding these metabolites' behavior aids in assessing the ecological impact of herbicides and developing strategies for their management.

2. Biodiesel Production:

this compound has potential applications in biodiesel production processes. It can act as a catalyst in the esterification of fatty acids from crude palm oil, facilitating the conversion of free fatty acids to biodiesel . This application is particularly relevant given the global push towards sustainable energy sources.

Environmental Studies

1. Water Quality Monitoring:

The presence of this compound and similar compounds in water bodies is indicative of agricultural runoff and pollution. Monitoring these compounds helps assess the impact of agricultural practices on water quality . Their detection can guide regulatory measures to protect aquatic ecosystems.

2. Soil Health Assessment:

Research on the persistence and degradation of sulfonated compounds in soil contributes to understanding soil health dynamics. The ability to track these compounds provides insights into soil contamination levels and the effectiveness of remediation strategies .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Potential drug development; enzyme inhibition (cyclooxygenase/lipoxygenase inhibitors). |

| Agricultural Science | Herbicide metabolite studies; catalyst for biodiesel production from crude oils. |

| Environmental Studies | Water quality monitoring; assessment of soil health through compound persistence studies. |

Case Studies and Research Findings

- Enzyme Inhibition Study: A study demonstrated that certain sulfonated compounds can inhibit cyclooxygenase enzymes effectively, suggesting similar potential for this compound .

- Biodiesel Production Research: A research project highlighted the use of ethanesulfonic acid as a catalyst in biodiesel production processes, showcasing its effectiveness in reducing free fatty acid levels .

- Herbicide Metabolite Analysis: Investigations into metolachlor metabolites revealed their persistence in agricultural runoff, emphasizing the need for careful monitoring and management practices to mitigate environmental impacts .

Mechanism of Action

The mechanism of action of Sodium 2-(ethyl(3-methylphenyl)amino)ethanesulphonate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Sodium 2-(ethyl(3-methylphenyl)amino)ethanesulphonate with structurally analogous sulfonate derivatives, emphasizing substituent effects on properties and applications:

Structural and Functional Differences

- Aromatic vs. Aliphatic Substituents: The ethyl(3-methylphenyl) group in the target compound introduces aromaticity, enhancing lipophilicity compared to aliphatic derivatives like Sodium 2-[(2-aminoethyl)amino]ethanesulphonate. This difference influences applications in drug delivery, where aromatic groups improve membrane permeability .

- Chain Length and Functional Groups: Compounds with long acyl chains (e.g., Sodium 2-[methyl(1-oxooctadecyl)amino]ethanesulphonate) exhibit surfactant properties due to their amphiphilic nature, whereas shorter chains or aminoethyl groups (e.g., Sodium 2-[(2-aminoethyl)amino]ethanesulphonate) are utilized in waterborne polyurethane dispersions for enhanced ionic content and film formation .

Biological Activity

Sodium 2-(ethyl(3-methylphenyl)amino)ethanesulphonate is a sulfonated compound that has garnered attention in various biological and chemical research contexts. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

The compound features an ethyl group attached to a 3-methylphenyl amino moiety, along with a sulfonate group that enhances its solubility in aqueous environments. This solubility is crucial for its biological applications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Research indicates that compounds with sulfonate groups exhibit antimicrobial properties. The sulfonate moiety may disrupt bacterial membranes or interfere with metabolic pathways essential for bacterial survival .

- Antioxidant Properties : The compound has been studied for its ability to scavenge free radicals, which can lead to oxidative stress in cells. This antioxidant activity may protect against cellular damage and has implications for aging and chronic disease management .

- Cellular Signaling Modulation : this compound may influence signaling pathways within cells, potentially affecting processes such as apoptosis and cell proliferation. This modulation could be beneficial in cancer therapy, where controlling cell growth is critical .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 12 |

Case Study 2: Antioxidant Activity

In a controlled experiment assessing antioxidant capacity, this compound was shown to reduce oxidative stress markers in human cell lines. The compound significantly decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation, indicating its protective role against oxidative damage.

| Treatment Group | MDA Levels (µmol/L) | % Reduction |

|---|---|---|

| Control | 5.8 | - |

| Sodium Compound | 3.4 | 41% |

Research Findings

Recent research highlights the potential therapeutic applications of this compound:

- Cancer Therapy : Studies suggest that the compound may enhance the efficacy of existing chemotherapeutic agents by modulating cellular responses to treatment .

- Neuroprotective Effects : Preliminary findings indicate that it may offer neuroprotection in models of neurodegenerative diseases, possibly through its antioxidant properties .

- Inflammatory Response Modulation : The compound has shown promise in reducing inflammatory markers in vitro, which could have implications for treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Sodium 2-(ethyl(3-methylphenyl)amino)ethanesulphonate, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves nucleophilic substitution or sulfonation reactions. For example, reacting 3-methylphenylethylamine with sodium ethanesulfonate under basic conditions (e.g., NaOH) at 60–80°C for 6–12 hours. Optimization includes varying molar ratios (1:1.2 amine:sulfonate), temperature gradients (50–90°C), and catalysts (e.g., triethylamine) to improve yield. Purification via recrystallization in ethanol/water mixtures (70:30 v/v) enhances purity (>95%) .

- Data : Yield improvements from 65% to 85% observed with catalyst addition.

Q. How can the purity and structural integrity of this compound be validated?

- Methodology :

- HPLC : Use a C18 column, mobile phase (acetonitrile:water 60:40), UV detection at 254 nm. Retention time ~8.2 minutes .

- NMR : H NMR (DO, 400 MHz): δ 7.2–7.4 (m, aromatic H), 3.4–3.6 (q, CH-SO), 2.8–3.0 (t, N-CH-), 2.3 (s, CH-CH) .

- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (e.g., C: 54.2%, H: 6.1%, N: 4.7%, S: 8.6%) .

Q. What are the key physicochemical properties relevant to experimental design?

- Methodology :

- Solubility : Determine via gravimetric analysis in water, ethanol, and DMSO. High aqueous solubility (>200 mg/mL at 25°C) due to sulfonate group .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Stability confirmed via HPLC purity retention (>90%) .

- pKa : Use potentiometric titration (pH 2–12). Expected pKa ~2.5 (sulfonate group) and ~9.8 (tertiary amine) .

Advanced Research Questions

Q. How does the compound interact with biological membranes, and what methodologies assess its permeability?

- Methodology :

- PAMPA Assay : Measure apparent permeability (P) across artificial lipid membranes. Use donor phase (pH 7.4) and acceptor phase (pH 5.0). Low P (<1 × 10 cm/s) indicates poor passive diffusion .

- MD Simulations : Model interactions with lipid bilayers (e.g., POPC membranes) using GROMACS. Sulfonate groups show strong hydrogen bonding with phospholipid headgroups .

Q. What environmental degradation pathways are observed, and how are degradation products analyzed?

- Methodology :

- Photolysis : Expose to UV light (254 nm, 48 hours) in aqueous solution. Analyze via LC-MS/MS for sulfonic acid derivatives and aromatic byproducts .

- Biodegradation : Use OECD 301F test with activated sludge. Monitor TOC reduction and identify intermediates (e.g., ethyl-3-methylaniline) via GC-MS .

Q. How can computational modeling elucidate structure-activity relationships (SAR) for functional group modifications?

- Methodology :

- DFT Calculations : Optimize molecular geometry at B3LYP/6-31G* level. Calculate electrostatic potential maps to identify reactive sites (e.g., sulfonate group as nucleophilic hotspot) .

- QSAR Models : Train using logP, polar surface area, and Hammett constants. Predict bioactivity against targets (e.g., enzymes) with R > 0.85 .

Q. What experimental strategies resolve contradictions in reported reactivity data (e.g., conflicting catalytic activity)?

- Methodology :

- Controlled Replication : Repeat assays under standardized conditions (e.g., 25°C, 0.1 M PBS). Compare kinetic parameters (k, K) across studies .

- In Situ Spectroscopy : Use stopped-flow UV-Vis to monitor transient intermediates. Discrepancies may arise from impurity-driven side reactions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.